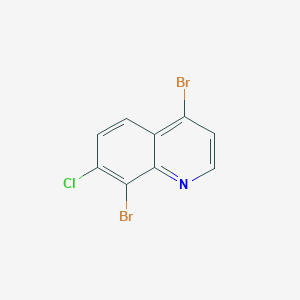

4,8-Dibromo-7-chloroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4,8-dibromo-7-chloroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br2ClN/c10-6-3-4-13-9-5(6)1-2-7(12)8(9)11/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNLGHCSLJAYMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=CC(=C21)Br)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br2ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1698782-29-4 | |

| Record name | 4,8-dibromo-7-chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformational Chemistry of 4,8 Dibromo 7 Chloroquinoline

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the context of polyhalogenated quinolines like 4,8-Dibromo-7-chloroquinoline, these reactions offer a pathway to introduce a variety of substituents at the halogenated positions.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation at Halogenated Positions

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide, is a widely used method for forming C-C bonds. The reactivity of the different halogen atoms in a polyhalogenated substrate is a key factor in determining the outcome of the reaction. Generally, the reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions follows the order C-I > C-Br > C-Cl. This inherent reactivity difference can be exploited for selective functionalization.

While specific studies on this compound are limited, research on related dihalo- and trihaloquinolines provides valuable insights into the expected regioselectivity. For instance, in dihaloquinolines containing both bromine and chlorine, the Suzuki-Miyaura coupling typically occurs preferentially at the more reactive C-Br bond. The choice of palladium catalyst, ligand, and reaction conditions can further influence this selectivity.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling on Halogenated Quinolines

| Quinoline (B57606) Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Product(s) & Yield(s) |

| 2,4-Dichloroquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 2-Chloro-4-phenylquinoline (Good yield) |

| 5,7-Dibromoquinoline | Arylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 100 | Mixture of 5-aryl-7-bromo and 7-aryl-5-bromoquinolines |

| 2-Bromo-4-iodoquinoline | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | 80 | Selective coupling at C-4 (iodo position) |

Negishi, Stille, Sonogashira, Heck, and Hiyama Coupling in Polyhalogenated Quinoline Synthesis

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions have been employed for the functionalization of polyhalogenated quinolines. These include:

Negishi Coupling: Utilizes organozinc reagents.

Stille Coupling: Employs organotin reagents.

Sonogashira Coupling: Involves the coupling of terminal alkynes.

Heck Coupling: Reacts an alkene with an organic halide.

Hiyama Coupling: Uses organosilicon compounds.

The regioselectivity in these reactions on polyhalogenated quinolines is also governed by the relative reactivity of the C-X bonds (C-I > C-Br > C-OTf > C-Cl). For 2,4-dibromoquinolines, Sonogashira coupling has been shown to occur selectively at the C-2 position. The choice of catalyst and reaction conditions can be crucial in directing the reaction to a specific halogenated site. For example, in some instances, catalyst-controlled regioselectivity has been achieved in the Sonogashira coupling of diiodopurines, where the choice of a monodentate or bidentate phosphine ligand directs the coupling to different positions. This principle could potentially be applied to achieve selective functionalization of this compound.

Selective Functionalization and Sequential Coupling Strategies on Dihaloquinoline Scaffolds

The differential reactivity of the halogen atoms in dihalo- and polyhaloquinolines opens up the possibility of selective and sequential functionalization. By carefully choosing the reaction conditions and the type of cross-coupling reaction, it is possible to functionalize one position while leaving the others intact for subsequent transformations.

For a molecule like this compound, a plausible strategy would involve the initial selective reaction at one of the more reactive C-Br bonds, followed by a second coupling reaction at the remaining C-Br or the less reactive C-Cl bond. This sequential approach allows for the introduction of different substituents at specific positions, leading to the synthesis of highly functionalized and diverse quinoline derivatives. For instance, a Suzuki-Miyaura or Sonogashira coupling could be performed selectively at one of the bromo positions under milder conditions, followed by a more forcing condition or a different catalytic system to react the second bromo or the chloro position.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is another important class of reactions for the functionalization of halogenated aromatic and heteroaromatic compounds. In this reaction, a nucleophile displaces a halide ion from the aromatic ring. The feasibility and regioselectivity of SNAr reactions are highly dependent on the electronic properties of the substrate and the reaction conditions.

Directed Nucleophilic Displacement of Halogen Atoms

Common nucleophiles used in SNAr reactions on haloquinolines include amines, alkoxides, and thiolates. The reaction of 4,7-dichloroquinoline with sodium azide, for example, leads to the selective displacement of the chlorine at the 4-position to form 4-azido-7-chloroquinoline. This highlights the enhanced reactivity of the C-4 position towards nucleophilic attack.

Influence of Substituent Effects and Reaction Conditions on Regioselectivity

The regioselectivity of SNAr reactions on polyhalogenated quinolines is a complex interplay of electronic and steric effects, as well as reaction conditions such as temperature, solvent, and the nature of the nucleophile. The presence of electron-withdrawing groups on the quinoline ring generally enhances the rate of SNAr reactions by stabilizing the negatively charged Meisenheimer intermediate.

For this compound, the relative reactivity of the C-4, C-7, and C-8 positions towards a given nucleophile would need to be determined experimentally. It is plausible that the C-4 position would be the most reactive towards nucleophilic attack due to its para-relationship with the ring nitrogen, which can stabilize the intermediate through resonance. The relative reactivity of the C-7 and C-8 halogens would depend on the specific electronic effects of the other substituents and the reaction conditions.

Table 2: Factors Influencing Regioselectivity in SNAr Reactions of Polyhalogenated Heterocycles

| Factor | Influence on Regioselectivity |

| Position of Halogen | Halogens at positions activated by the heteroatom (e.g., C-2 and C-4 in quinoline) are generally more reactive. |

| Nature of Halogen | The leaving group ability generally follows the order F > Cl > Br > I in SNAr reactions, which is opposite to the trend in cross-coupling. |

| Electronic Effects of Substituents | Electron-withdrawing groups enhance reactivity and can direct the nucleophilic attack. |

| Steric Hindrance | Bulky substituents near a reaction site can hinder nucleophilic attack. |

| Reaction Conditions | Solvent, temperature, and the nature of the nucleophile can significantly impact the reaction outcome and selectivity. |

Electrophilic Substitution Reactions on Activated Quinoline Systems

The quinoline ring system is inherently electron-deficient compared to benzene (B151609), making electrophilic aromatic substitution challenging. This effect is particularly pronounced in the pyridine (B92270) ring, which is generally resistant to electrophilic attack. Consequently, electrophilic substitution on unactivated quinolines typically occurs on the more electron-rich carbocyclic (benzene) ring, with a preference for the C5 and C8 positions. quimicaorganica.org In the case of this compound, the C8 position is already substituted with a bromine atom. The three halogen atoms further deactivate the entire ring system through their electron-withdrawing inductive effects, making electrophilic substitution even more difficult and likely requiring harsh reaction conditions. Any potential electrophilic attack would be predicted to occur at the remaining open positions on the carbocyclic ring, C5 and C6.

To overcome this inherent lack of reactivity, the quinoline system can be "activated." A primary strategy for activation is the formation of a quinoline N-oxide. The N-oxide group is strongly activating; it donates electron density into the pyridine ring via resonance, which facilitates electrophilic attack, particularly at the C2 and C4 positions. For the N-oxide of this compound, the C4 position is blocked by a bromine atom. Therefore, electrophilic substitution on this activated intermediate would be strongly directed towards the C2 position.

Directed C-H Activation and Functionalization of the Quinoline Core

Direct C-H activation has emerged as a powerful and atom-economical strategy for the regioselective functionalization of heterocyclic compounds, bypassing the need for pre-functionalized substrates. nih.govnih.gov This approach relies on the use of a directing group to guide a transition metal catalyst to a specific C-H bond.

Regioselective C-H Bond Activation via Transition Metal Catalysis

In the quinoline scaffold, the ring nitrogen can serve as an intrinsic directing group, typically guiding transition metal catalysts to activate the C-H bond at the C8 position to form a stable five-membered metallacycle intermediate. nih.gov However, for this compound, this pathway is obstructed by the bromine substituent at the C8 position.

A highly effective strategy to functionalize this molecule would involve its conversion to the corresponding Quinoline N-oxide . The oxygen atom of the N-oxide is an excellent directing group for transition metal catalysts, selectively promoting C-H activation at the C2 position. nih.govresearchgate.net This approach has been widely used for the C2-functionalization of various quinoline N-oxides through reactions such as arylation, alkenylation, and amidation, often employing palladium, rhodium, or copper catalysts. nih.govmdpi.com Given the substitution pattern of this compound, C2-functionalization via its N-oxide represents the most plausible and direct route for C-H activation. Functionalization at other positions, such as C3, C5, or C6, would likely necessitate the installation of a removable directing group at a nearby position to steer the catalyst to the desired site.

The table below summarizes representative C2-functionalization reactions on various quinoline N-oxide analogues, illustrating the potential transformations applicable to this compound N-oxide.

| Reaction Type | Substrate Analogue | Catalyst/Reagents | Product Type | Reference Finding |

|---|---|---|---|---|

| Arylation | Quinoline N-oxide | Pd(OAc)₂, Aryl Bromide, K₂CO₃ | 2-Arylquinoline N-oxide | Palladium-catalyzed C2-arylation of quinoline N-oxides with aryl bromides proceeds via a Pd(0)/Pd(II) catalytic cycle. nih.gov |

| Alkenylation | Quinoline N-oxide | Pd(OAc)₂, Styrene, Ag₂CO₃ | 2-Alkenylquinoline N-oxide | The direct C-H alkenylation of quinoline N-oxides has been achieved using palladium-based catalytic systems. mdpi.com |

| Carbamoylation | 6-Chloro-quinoline N-oxide | CuBr, TBHP, Hydrazinecarboxamide | 2-Carbamoyl-6-chloroquinoline N-oxide | Copper-catalyzed C2-carbamoylation of substituted quinoline N-oxides has been demonstrated to be effective, showing compatibility with halogen substituents. nih.gov |

Mechanistic Insights into Site-Specific Functionalization

The mechanism for the site-specific functionalization of this compound N-oxide at the C2 position via transition metal catalysis is expected to follow a well-established pathway. mdpi.com Using a palladium catalyst as an example, the general mechanism involves several key steps:

Coordination : The catalytic cycle begins with the coordination of the palladium catalyst to the oxygen atom of the quinoline N-oxide. mdpi.com

C-H Activation : This coordination brings the catalyst into close proximity to the C2-H bond, facilitating its cleavage. This step typically proceeds through a Concerted Metalation-Deprotonation (CMD) pathway. In the CMD mechanism, the C-H bond is broken with the assistance of a base (often the acetate ligand from the Pd(OAc)₂ precatalyst), leading to the formation of a five-membered cyclometalated palladium intermediate (a palladacycle). nih.govmdpi.com The electron-withdrawing character of the bromo and chloro substituents on the quinoline core would increase the acidity of the C2-H bond, which could potentially lower the activation barrier for this step. nih.gov

Reaction with Coupling Partner : The palladacycle intermediate then reacts with a coupling partner. For instance, in an arylation reaction with an aryl halide (Ar-X), this involves oxidative addition of the Ar-X to the Pd(II) center to form a Pd(IV) intermediate.

Reductive Elimination : The final step is the reductive elimination of the C-C bond, which forms the C2-arylated quinoline N-oxide product and regenerates the Pd(II) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

This mechanistic pathway underscores how the N-oxide directing group enables highly regioselective functionalization at the C2 position, a site that is otherwise difficult to access in the heavily substituted this compound core.

Advanced Spectroscopic Characterization and Structural Elucidation of 4,8 Dibromo 7 Chloroquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By observing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and spatial arrangement of atoms within a molecule.

One-Dimensional NMR (¹H and ¹³C NMR) for Proton and Carbon Environments

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the initial steps in the structural analysis of an organic molecule like 4,8-Dibromo-7-chloroquinoline.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the aromatic region of the ¹H NMR spectrum would be of particular interest. The protons on the quinoline (B57606) ring system would appear as distinct signals, with their chemical shifts (δ) influenced by the electron-withdrawing effects of the bromine and chlorine substituents. The multiplicity of these signals (singlet, doublet, triplet, etc.) would arise from spin-spin coupling with neighboring protons, revealing their connectivity.

¹³C NMR Spectroscopy: This method provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a separate signal in the ¹³C NMR spectrum. The chemical shifts of these signals would be indicative of the carbon's hybridization and its electronic environment. The carbons directly attached to the electronegative halogen atoms (bromine and chlorine) would be expected to be deshielded and appear at a lower field (higher ppm value).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.8 - 9.0 | 150 - 152 |

| H-3 | 7.6 - 7.8 | 122 - 124 |

| H-5 | 8.0 - 8.2 | 128 - 130 |

| H-6 | 7.7 - 7.9 | 126 - 128 |

| C-4 | - | 138 - 140 |

| C-7 | - | 133 - 135 |

| C-8 | - | 118 - 120 |

| C-8a | - | 148 - 150 |

| C-4a | - | 125 - 127 |

Note: The data in this table is illustrative and based on general principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To establish the precise connectivity of the atoms in this compound, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in the COSY spectrum would confirm the connectivity of the protons on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of each proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying the connectivity of quaternary carbons (carbons with no attached protons) and for piecing together the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For a planar molecule like this compound, NOESY can help to confirm the assignments of protons that are close to each other in space, even if they are not directly coupled.

Computational Prediction of NMR Chemical Shifts for Structural Confirmation

In the absence of experimental data or to support experimental findings, computational chemistry can be a valuable tool. Density Functional Theory (DFT) calculations can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. By comparing the computationally predicted spectrum with the experimental spectrum, the proposed structure of this compound can be confirmed. These computational methods have been successfully applied to predict NMR chemical shifts for a variety of organic molecules, including heterocyclic systems.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprinting

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique "fingerprint" of the molecule, providing information about the functional groups present.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to:

C-H stretching vibrations of the aromatic ring, typically appearing in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching vibrations of the quinoline ring system, which would be observed in the 1400-1600 cm⁻¹ region.

C-Cl stretching vibration , which would likely appear in the 600-800 cm⁻¹ range.

C-Br stretching vibrations , which are expected to be found at lower wavenumbers, typically in the 500-600 cm⁻¹ region.

A study on the structurally related compound 7-bromo-5-chloro-8-hydroxyquinoline provided a detailed vibrational analysis, which can serve as a reference for interpreting the spectrum of this compound. nih.gov

Interactive Data Table: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C/C=N Ring Stretch | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

Note: The data in this table is illustrative and based on typical ranges for these functional groups.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are related to the extent of conjugation in the molecule.

The quinoline ring system in this compound is a conjugated aromatic system, which would be expected to absorb in the UV region. The presence of the halogen substituents may cause a slight shift in the absorption maxima compared to unsubstituted quinoline. The UV-Vis spectrum would be useful in confirming the presence of the conjugated quinoline core.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Determination

HRMS is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its molecular formula. For this compound (C₉H₄Br₂ClN), the expected monoisotopic mass is approximately 318.8471 g/mol . uni.lu

The mass spectrum would also exhibit a characteristic isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). This unique isotopic signature would provide strong evidence for the presence and number of bromine and chlorine atoms in the molecule. The PubChem database lists a predicted monoisotopic mass for the [M+H]⁺ ion as 319.84718 m/z. uni.lu

Interactive Data Table: Key HRMS Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₉H₄Br₂ClN |

| Monoisotopic Mass | 318.8471 g/mol |

| [M+H]⁺ (m/z) | 319.84718 |

| [M+Na]⁺ (m/z) | 341.82912 |

Source: PubChemLite. uni.lu

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. This powerful analytical technique provides detailed information on bond lengths, bond angles, and torsional angles, which together define the molecular geometry. Furthermore, SCXRD reveals how molecules are arranged in the crystal lattice, a concept known as crystal packing, and elucidates the nature and geometry of intermolecular interactions that stabilize the crystal structure.

Determination of Molecular Geometry and Crystal Packing

Without experimental SCXRD data for this compound, a detailed and accurate description of its molecular geometry and crystal packing is not possible. Such an analysis would typically involve the creation of data tables listing key crystallographic parameters, including:

Crystal System: The crystal system (e.g., monoclinic, orthorhombic, etc.) describes the symmetry of the unit cell.

Space Group: The space group provides a complete description of the symmetry of the crystal structure.

Unit Cell Dimensions: These parameters (a, b, c, α, β, γ) define the size and shape of the unit cell.

Atomic Coordinates: A list of the x, y, and z coordinates for each atom in the asymmetric unit.

Selected Bond Lengths and Angles: A table of key intramolecular distances and angles.

This fundamental data is a prerequisite for any substantive discussion on the compound's solid-state conformation and the supramolecular architecture of its crystalline form.

Elucidation of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding, π-π Stacking Interactions)

The presence of multiple halogen atoms (two bromine and one chlorine) and an aromatic quinoline system in this compound suggests the high likelihood of significant intermolecular interactions in its crystal structure. These non-covalent forces are crucial in dictating the physical properties of the material. A comprehensive analysis, were the data available, would focus on:

Halogen Bonding: Interactions where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site (a halogen bond acceptor). The geometry and distances of potential Br···N, Br···Br, Br···Cl, Cl···N, or Cl···Br contacts would be of primary interest.

π-π Stacking Interactions: The planar quinoline ring system is expected to participate in π-π stacking interactions with neighboring molecules. An analysis would quantify the centroid-to-centroid distance, the interplanar separation, and the slip angle between adjacent aromatic rings to characterize the nature of these interactions (e.g., face-to-face or offset).

Interactive data tables detailing the geometric parameters of these interactions (distances, angles) would be generated to provide a quantitative understanding of the forces governing the crystal packing.

Computational Chemistry and Theoretical Investigations of 4,8 Dibromo 7 Chloroquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.org It is widely employed to predict molecular properties like geometry, vibrational frequencies, and electronic distribution. nih.gov For a molecule like 4,8-Dibromo-7-chloroquinoline, DFT calculations would serve as the foundation for understanding its intrinsic chemical nature.

The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy state (a minimum on the potential energy surface). For this compound, this would be performed using a functional, such as B3LYP, and a basis set, like 6-311G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. rjptonline.org

The optimization would yield key structural parameters, including:

Bond Lengths: The distances between connected atoms (e.g., C-C, C-N, C-Cl, C-Br). The halogen substitutions would be expected to influence the bond lengths within the quinoline (B57606) ring system due to electronic effects.

Bond Angles: The angles formed by three connected atoms (e.g., C-N-C, C-C-Cl). These define the molecule's shape.

Dihedral Angles: The rotational angles between planes of atoms, which would confirm the planarity or non-planarity of the quinoline ring system.

Once optimized, an electronic structure analysis would reveal the distribution of electrons throughout the molecule, providing insights into its stability and chemical properties. aps.org This analysis would include Mulliken atomic charges, which estimate the partial charge on each atom, indicating which atoms are electron-rich or electron-deficient.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: These are hypothetical values for demonstration purposes, as specific published data is unavailable.)

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Length C2-C3 (Å) | 1.37 | Bond Angle N1-C2-C3 (°) | 123.5 |

| Bond Length C7-Cl (Å) | 1.75 | Bond Angle C6-C7-Cl (°) | 119.8 |

| Bond Length C4-Br1 (Å) | 1.90 | Bond Angle C3-C4-Br1 (°) | 118.5 |

| Bond Length C8-Br2 (Å) | 1.91 | Bond Angle C9-C8-Br2 (°) | 121.0 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons, suggesting higher reactivity as a nucleophile.

LUMO: This orbital is the primary electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons, indicating higher reactivity as an electrophile.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound (Note: These are hypothetical values for demonstration purposes.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.85 |

| LUMO Energy (ELUMO) | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

From these energies, key chemical reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to further quantify the molecule's reactive nature. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to identify electron-rich and electron-poor regions. jmcs.org.mx

Red/Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like nitrogen.

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack. In halogenated quinolines, areas near hydrogen atoms or electron-withdrawing groups might show positive potential.

Green Regions: Represent neutral or near-zero potential.

For this compound, an MEP map would likely show a significant region of negative potential around the quinoline nitrogen atom due to its lone pair of electrons, identifying it as a primary site for protonation or coordination. Positive potentials might be observed on the hydrogen atoms of the aromatic rings.

Noncovalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric repulsions, are crucial for understanding molecular aggregation and crystal packing. The NCI analysis, based on the Reduced Density Gradient (RDG), is a method to visualize and characterize these weak interactions.

The RDG is a function of the electron density and its gradient. Plotting the RDG against the electron density reveals regions of noncovalent interactions, which appear as spikes at low density and low gradient values. These interactions can then be mapped onto the molecular structure and color-coded:

Blue: Strong, attractive interactions (e.g., hydrogen bonds).

Green: Weak, delocalized interactions (e.g., van der Waals forces).

Red: Steric clashes or repulsive interactions.

An NCI/RDG analysis of this compound would reveal intramolecular steric strain, particularly between the adjacent bromine and chlorine atoms at positions 8 and 7. It would also be invaluable for studying intermolecular interactions if simulating a dimer or a crystal lattice, highlighting potential halogen bonding or π-π stacking.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate the behavior of molecules in their electronically excited states. bohrium.comproquest.com This is essential for understanding a molecule's response to light, including its absorption and emission properties.

A TD-DFT calculation on this compound would predict its electronic absorption spectrum by calculating the vertical excitation energies and oscillator strengths of its electronic transitions. This would identify the wavelengths of maximum absorption (λmax) and the nature of the transitions (e.g., π→π* or n→π*). Such studies on quinoline derivatives have successfully correlated theoretical calculations with experimental UV-Vis spectra. rjptonline.org The results would help explain the color and photostability of the compound.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states.

For this compound, DFT could be used to study its reactivity in various reactions, such as nucleophilic aromatic substitution. For example, one could model the substitution of one of the bromine atoms. The calculations would involve:

Locating the Transition State (TS): Finding the highest energy point along the reaction coordinate.

Frequency Calculation: Confirming the TS by identifying a single imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating Activation Energy: Determining the energy difference between the reactants and the transition state, which is a key indicator of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis: Plotting the reaction path from the transition state down to the reactants and products to confirm that the located TS correctly connects the intended species.

Such studies would provide invaluable atomic-level detail about the reaction's feasibility, regioselectivity (i.e., which bromine atom is more reactive), and kinetics.

Absence of Specific Research Data for this compound

While computational methods are widely applied to various quinoline derivatives and other halogenated heterocyclic compounds to predict their chemical behavior, specific theoretical investigations into the electronic structure and reactivity of this compound appear to be unpublished. Consequently, data regarding its frontier molecular orbitals (HOMO-LUMO), Fukui functions, and other quantum chemical descriptors, which are essential for predicting reactivity and regioselectivity, are not available.

Therefore, it is not possible to provide a detailed analysis or construct data tables pertaining to the computational and theoretical investigations of this compound as outlined in the requested article structure. The scientific community has yet to direct its focus towards the in-silico characterization of this particular molecule.

4,8 Dibromo 7 Chloroquinoline As a Versatile Synthetic Building Block

Precursor in the Synthesis of Highly Functionalized Quinoline (B57606) Derivatives

The distinct electronic environments and bond strengths of the carbon-halogen bonds in 4,8-dibromo-7-chloroquinoline allow for regioselective functionalization. Generally, carbon-bromine bonds are more reactive than carbon-chlorine bonds in transition-metal-catalyzed cross-coupling reactions. This reactivity difference is exploited to selectively modify the 4- and 8-positions while leaving the 7-chloro substituent intact for subsequent transformations.

Detailed research has demonstrated the utility of related polyhalogenated quinolines in various palladium-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura cross-coupling reactions are effectively employed to introduce aryl or heteroaryl groups. By carefully controlling reaction conditions, such as the choice of catalyst, ligand, and base, chemists can often achieve selective substitution at one of the C-Br positions. Subsequent modification of the remaining C-Br bond and the less reactive C-Cl bond can then be performed under different reaction conditions.

Nucleophilic aromatic substitution (SNAr) reactions provide another pathway for functionalization. While the quinoline ring is inherently electron-deficient, the presence of multiple electron-withdrawing halogen atoms further activates the scaffold towards nucleophilic attack, particularly at the 4-position. This allows for the introduction of nitrogen, oxygen, or sulfur-based nucleophiles.

The following table summarizes representative transformations used to create functionalized quinoline derivatives from polyhalogenated precursors, illustrating the synthetic principles applicable to this compound.

| Reaction Type | Reagents & Conditions | Position(s) Functionalized | Product Type | Typical Yield |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/H2O, Reflux | C4 and/or C8 | Aryl-substituted quinoline | 60-95% |

| Buchwald-Hartwig Amination | Amine (R-NH2), Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100 °C | C4 and/or C8 | Amino-substituted quinoline | 70-90% |

| Sonogashira Coupling | Terminal alkyne, Pd(PPh3)2Cl2, CuI, Et3N, THF, 60 °C | C4 and/or C8 | Alkynyl-substituted quinoline | 65-85% |

| Nucleophilic Aromatic Substitution (SNAr) | NaSR or R-NH2, DMF, 80-120 °C | C4 and/or C7 | Thioether or amino-substituted quinoline | 50-80% |

Scaffold for the Construction of Fused Heterocyclic Systems

The this compound core serves as an excellent scaffold for building more complex, fused heterocyclic systems. This is typically achieved through a two-stage process: initial functionalization at one or more of the halogenated positions, followed by an intramolecular cyclization reaction to form a new ring fused to the quinoline framework. nih.govnih.gov

For example, a common strategy involves introducing a functional group at the 4-position that contains a reactive site capable of cyclizing onto the C3 or N1 position of the quinoline ring. Alternatively, sequential functionalization at adjacent positions, such as C7 and C8, can be used to introduce groups that subsequently cyclize to form a new ring fused to the benzene (B151609) portion of the quinoline.

Research on the closely related synthon, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, illustrates this principle clearly. researchgate.net One-pot reactions involving conjugate addition-elimination with methyl mercaptoacetate, followed by cyclization, have been used to afford thieno[3,2-c]quinoline systems. researchgate.net Similarly, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazolo[4,3-c]quinolines. researchgate.net These strategies highlight how the pre-installed halogens on the quinoline scaffold direct the formation of complex polycyclic architectures.

The table below outlines examples of fused systems constructed from functionalized quinoline precursors.

| Initial Functionalization Reaction | Cyclization Strategy | Fused System Formed | Reference Synthon |

|---|---|---|---|

| Conjugate addition-elimination with methyl mercaptoacetate | Intramolecular condensation | Thieno[3,2-c]quinoline | 6,8-dibromo-4-chloroquinoline-3-carbaldehyde researchgate.net |

| Condensation with substituted hydrazines | Intramolecular nucleophilic attack and dehydration | Pyrazolo[4,3-c]quinoline | 6,8-dibromo-4-chloroquinoline-3-carbaldehyde researchgate.net |

| Suzuki coupling with 2-formylphenylboronic acid | Intramolecular condensation with an adjacent amino group | Quinolino[8,7-b] durham.ac.ukresearchgate.netnaphthyridine | Hypothetical from 7-amino-8-bromoquinoline |

Role in Convergent Synthetic Strategies for Complex Organic Molecules

In a convergent synthesis, large fragments of a target molecule are synthesized independently and then joined together in the final stages. This approach is often more efficient and higher-yielding than a linear synthesis where the molecule is built step-by-step. This compound and its derivatives are ideal building blocks for such strategies. nih.gov

The ability to selectively functionalize the halogenated positions allows for the preparation of a complex, multi-functionalized quinoline core. This "western" fragment can then be coupled with another advanced intermediate or "eastern" fragment using a reliable cross-coupling reaction. For example, a Suzuki or Stille coupling reaction at the C4 position of a functionalized 8-bromo-7-chloroquinoline (B2625783) derivative could be used to link it to another complex heterocyclic or carbocyclic system.

This strategy is prevalent in medicinal chemistry for creating hybrid molecules, where the quinoline scaffold (a known pharmacophore) is tethered to another biologically active moiety to create conjugates with potentially enhanced or novel properties. nih.govfuture-science.com For instance, a 7-chloroquinoline (B30040) core can be linked to sulfonamides or chromene conjugates, where the final coupling step joins two large, pre-synthesized fragments. nih.gov The use of this compound allows for even greater complexity, enabling the attachment of one fragment at the C4 or C8 position, with the remaining halogen atoms available for further modification to fine-tune the molecule's properties.

Future Perspectives and Emerging Research Directions in Polyhalogenated Quinoline Chemistry

Development of Eco-Friendly and Atom-Economical Synthetic Pathways

The synthesis of quinoline (B57606) derivatives is undergoing a paradigm shift towards more sustainable methodologies. Traditional methods often involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. In response, researchers are developing eco-friendly and atom-economical alternatives that minimize environmental impact while maximizing efficiency. nih.gov

Atom economy, a core principle of green chemistry, focuses on designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. nih.gov Multicomponent reactions (MCRs) are exemplary in this regard, allowing the construction of complex molecules like quinolines in a single, convergent step. nih.gov For instance, the Friedländer annulation, a classic method for quinoline synthesis, is being reimagined using greener catalysts and conditions. researchgate.netnih.gov Researchers have explored microwave-assisted, solvent-free syntheses that significantly reduce reaction times and energy consumption. nih.govijcea.org

Key developments in green and atom-economical quinoline synthesis include:

Catalyst-Free Reactions in Water: Protocols have been developed for the synthesis of quinoxaline (B1680401) derivatives (structurally related to quinolines) from 1,2-diamines in water without any catalyst, showcasing a highly eco-friendly approach. nih.gov

Transition-Metal-Free Synthesis: A highly efficient one-pot procedure prepares substituted quinolines from o-nitrotoluenes and olefins using a cesium catalyst, avoiding the need for transition metals and providing an atom-economical pathway suitable for industrial application. rsc.org

Use of Benign Reagents and Solvents: The replacement of hazardous reagents, such as arsenic pentoxide in the Skraup reaction, with greener alternatives like imidazolium (B1220033) cation-based catalysts is a significant step forward. nih.gov Similarly, using dimethyl sulfoxide (B87167) (DMSO) as a carbon source in the synthesis of 4-arylquinolines represents a highly atom-economical and environmentally benign strategy. organic-chemistry.org

Nanocatalysis: The use of nanocatalysts is emerging as a powerful strategy for the efficient and environmentally friendly synthesis of quinoline derivatives. nih.gov These catalysts often exhibit high activity and can be easily recovered and recycled, reducing waste and cost. nih.gov

| Strategy | Traditional Approach | Eco-Friendly/Atom-Economical Alternative | Key Advantages | Reference |

|---|---|---|---|---|

| Catalysis | Often requires stoichiometric, hazardous acid/base catalysts. | Use of recyclable nanocatalysts, ionic liquids, or catalyst-free systems. | Reduced waste, catalyst reusability, milder conditions. | nih.govnih.gov |

| Solvents | Use of volatile, toxic organic solvents. | Solvent-free conditions (microwave) or use of water as a solvent. | Reduced environmental pollution and health hazards. | nih.govnih.gov |

| Reaction Type | Multi-step syntheses with intermediate isolation. | One-pot multicomponent reactions (MCRs). | Higher efficiency, reduced waste, and time savings. | nih.gov |

| Reagents | Use of toxic oxidizing agents (e.g., arsenic pentoxide). | Employing air as an oxidant or using reagents like DMSO as a building block. | Improved safety and environmental profile. | nih.govorganic-chemistry.org |

Exploration of Novel Catalytic Systems for Challenging Transformations

The precise functionalization of the quinoline core, especially at specific C-H bonds, remains a significant synthetic challenge. researchgate.net The development of novel catalytic systems is crucial for achieving high regioselectivity and for performing transformations that are difficult with classical methods. Transition-metal catalysis, in particular, has become an indispensable tool for the direct and selective modification of quinoline scaffolds. acs.orgnih.gov

Recent advances have focused on catalysts that can overcome the intrinsic reactivity of the quinoline ring, which typically favors functionalization at the C2 position. researchgate.net

Gold-Catalyzed C3-H Functionalization: Researchers have developed a gold-catalyzed method for the highly selective C3-H functionalization of quinoline N-oxides. researchgate.netresearchgate.net This redox-neutral reaction allows for C-C and C-N bond formation with various nucleophiles, a transformation that is challenging to achieve with other methods. researchgate.net

Nickel-Catalyzed C3-H Functionalization: A versatile nickel-catalyzed method enables the exclusive C3-selective thioetherification, alkylation, arylation, and acylation of quinolines at room temperature without the need for a directing group. acs.org The proposed mechanism involves the generation of nickel hydride species that engage in a 1,4-addition with the quinoline. acs.org

Cobalt-Catalyzed Synthesis: Phosphine-free Cobalt(II) complexes have been shown to be effective catalysts for the atom-economical synthesis of quinolines via dehydrogenative coupling reactions. rsc.org

Nanocatalysts: A variety of nanocatalysts, including those based on titania (TiO2) and magnetic iron oxides, are being employed for efficient quinoline synthesis, such as in the Friedländer reaction. nih.govnih.gov These heterogeneous catalysts offer advantages in terms of stability, recyclability, and often allow for milder reaction conditions. nih.gov

| Catalyst System | Transformation | Key Features | Reference |

|---|---|---|---|

| Gold (Au) Catalysis | C3-H functionalization of quinoline N-oxides. | High regioselectivity for the C3 position; redox-neutral conditions. | researchgate.netresearchgate.net |

| Nickel (Ni) Catalysis | C3-H functionalization with various electrophiles. | Operates at room temperature; no directing group required. | acs.org |

| Cobalt (Co) Catalysis | Dehydrogenative coupling for quinoline synthesis. | Atom-economical; phosphine-free catalyst system. | rsc.org |

| Copper (Cu) Catalysis | [4 + 1 + 1] annulation to form 2,3-diaroylquinolines. | Proceeds under mild conditions using dioxygen. | mdpi.com |

| Nanocatalysts (e.g., TiO₂) | Friedländer synthesis of polysubstituted quinolines. | Heterogeneous, reusable, non-toxic, and economical. | nih.govnih.gov |

Integration of Machine Learning and Artificial Intelligence in Reaction Design and Discovery

Reaction Prediction: AI models, particularly deep learning algorithms like transformers and graph neural networks, are being trained on millions of documented chemical reactions. chemcopilot.com These models can predict the likely products of a reaction, including potential side products, with impressive accuracy. chemcopilot.comresearchgate.net This predictive power helps chemists design more effective experiments and avoid failed reactions. technologynetworks.com For instance, an ML model has been developed that can predict the reactive site of an electrophilic aromatic substitution with up to 93% accuracy. researchgate.net

Synthesis Design (Retrosynthesis): AI tools can propose step-by-step synthetic pathways for a target molecule. By learning the rules of chemical transformations, these algorithms can work backward from a complex product to suggest readily available starting materials, streamlining the process of drug design and synthesis. chemintelligence.com

Optimization of Reaction Conditions: Autonomous systems, such as the AI-driven robot 'RoboChem', can perform a large number of experiments to rapidly identify the optimal conditions (e.g., temperature, catalyst, solvent) for a given reaction. europeanscientist.com Such systems can work around the clock, significantly accelerating the optimization process and often discovering conditions that lead to higher yields than those found through manual experimentation. europeanscientist.com

Designing Novel Molecules: Generative AI algorithms can design entirely new molecules with desired properties. chemintelligence.com In the context of quinoline chemistry, this could be used to design novel derivatives with specific biological activities or material properties, which can then be synthesized using AI-predicted routes. mdpi.comresearchgate.net A new generative AI approach developed at MIT incorporates fundamental physical constraints, such as the conservation of mass and electrons, to improve the reliability of its predictions. mit.edu

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for characterizing 4,8-Dibromo-7-chloroquinoline, and how do they validate structural integrity?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C-Br, C-Cl stretches) and confirms halogen presence. Peaks near 550–650 cm⁻¹ (C-Br) and 700–750 cm⁻¹ (C-Cl) are critical .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.0–9.0 ppm) and carbon connectivity. Coupling patterns distinguish adjacent substituents (e.g., meta vs. para bromine/chlorine) .

- Mass Spectrometry (MS) : Determines molecular weight (expected [M⁺] at m/z 335) and fragmentation patterns (e.g., loss of Br/Cl atoms) .

- X-ray Crystallography : Resolves bond lengths/angles and confirms substituent positions (critical for distinguishing 4,8-dibromo from isomers) .

Q. What synthetic routes are available for this compound?

- Methodological Answer :

- Halogenation of Quinoline Core : Sequential bromination/chlorination using reagents like PCl₅ or Br₂ in acetic acid. Positional selectivity is achieved via directing groups (e.g., pre-existing chlorine at C7 directs bromination to C4/C8) .

- Multi-step Synthesis : Starting from 7-chloroquinoline, bromination at C4/C8 using NBS (N-bromosuccinimide) under radical conditions, followed by purification via column chromatography .

- Quality Control : Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3) and confirm purity via HPLC (>95% by area) .

Advanced Questions

Q. How do halogen substituent positions (C4, C7, C8) influence the biological activity and reactivity of this compound?

- Methodological Answer :

- Electronic Effects : Bromine at C4/C8 increases electron-withdrawing effects, enhancing electrophilic substitution resistance but favoring nucleophilic attacks (e.g., SNAr reactions) .

- Steric Effects : Bulky bromine atoms at C4/C8 may hinder binding to biological targets (e.g., enzyme active sites), reducing efficacy. Computational modeling (DFT) predicts steric maps .

- Biological Activity : Compare in vitro assays (e.g., antimalarial IC₅₀) against analogs like 4,7-dichloroquinoline. Adjust substituents iteratively to optimize activity .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for halogenated quinolines?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., NMR coupling constants with X-ray bond angles) to confirm substituent positions .

- Isomer Analysis : Synthesize and characterize positional isomers (e.g., 4,7-dibromo vs. 4,8-dibromo) to distinguish spectral signatures .

- Dynamic NMR : Study temperature-dependent spectra to detect conformational changes affecting data interpretation .

Q. What strategies optimize reaction conditions for high-yield synthesis of this compound?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during bromination .

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance regioselectivity in halogenation steps .

- Kinetic Profiling : Use in situ IR or Raman spectroscopy to monitor reaction progress and adjust stoichiometry in real time .

Q. How can in vitro biological activity studies for this compound be designed to account for potential resistance mechanisms?

- Methodological Answer :

- Parasite Culture Models : Use artemisinin-resistant Plasmodium falciparum strains (e.g., Cambodian isolates) to assess cross-resistance .

- Time-Kill Assays : Measure parasite clearance rates over 72 hours to detect delayed responses indicative of resistance .

- Proteomic Profiling : Identify target proteins (e.g., PfATPase6) via affinity chromatography and validate using CRISPR-edited strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.